Dicloxacillin

Beschreibung

Eigenschaften

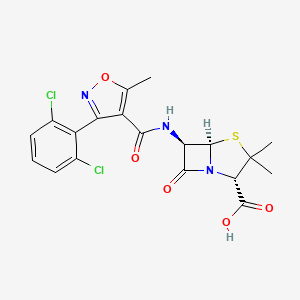

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAGHNZHGGCZAX-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022924 | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-02 g/L | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3116-76-5 | |

| Record name | Dicloxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloxacillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dicloxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicloxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicloxacillin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Dicloxacillin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin sodium is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] It is widely used in the treatment of infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies pertaining to this compound sodium, intended to support research and development activities in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound sodium is the monohydrate sodium salt of this compound.[3] The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The side chain, a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido group, confers resistance to bacterial β-lactamase enzymes.[2]

Chemical and Physical Data

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆Cl₂N₃NaO₅S·H₂O | [3][4] |

| Molecular Weight | 510.32 g/mol | [2][4] |

| CAS Number | 13412-64-1 (monohydrate) | [3][4] |

| Appearance | White or almost white, crystalline powder | [3] |

| Melting Point | 222-225 °C (decomposes) | [5][6] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [3] |

| pKa | 2.8 | [5] |

| Specific Optical Rotation | +128° to +143° | [1] |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability | ~50-70% | [7] |

| Protein Binding | 97.9 ± 0.6% | |

| Peak Plasma Concentration (Cmax) | 10-17 mcg/mL (after 500 mg oral dose) | |

| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | [7] |

| Elimination Half-life (t1/2) | ~0.7 hours | |

| Excretion | Primarily as unchanged drug in urine | [7] |

Mechanism of Action

This compound sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][8][9]

-

Inhibition of Transpeptidation : This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[1][2]

-

Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]

The isoxazolyl group on the side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes produced by resistant bacteria.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method for the simultaneous determination of this compound sodium and cefpodoxime proxetil in tablet form has been reported.[9]

-

Instrumentation : HPLC system with a UV detector.

-

Column : Kromasil C18 (250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase : Acetonitrile:Methanol:Trifluoroacetic acid (0.001%) with pH adjusted to 6.5 (30:50:20, v/v/v).[9]

-

Flow Rate : 1.0 mL/min.[9]

-

Detection : UV at 235 nm.[9]

-

Procedure :

-

Prepare a standard stock solution of this compound sodium in the mobile phase.

-

Prepare sample solutions from the pharmaceutical dosage form.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of this compound sodium in the sample.

-

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been developed for the determination of this compound in simulated urine.

-

Stationary Phase : Aluminum-backed silica gel 60 F254 plates.

-

Mobile Phase : Toluene:Methanol:Triethylamine (4:6:0.5% v/v/v).

-

Chamber Saturation Time : 15 minutes.

-

Detection : Densitometric scanning at 227 nm.

-

Procedure :

-

Prepare standard and sample solutions.

-

Apply the solutions as bands onto the HPTLC plate.

-

Develop the plate in a saturated chamber with the mobile phase.

-

Dry the plate and perform densitometric analysis.

-

UV-Visible Spectrophotometry

A UV spectrophotometric method has been validated for the quality control of this compound sodium in capsules.[2]

-

Instrument : UV-Visible Spectrophotometer.

-

Procedure :

-

Prepare a stock solution of this compound sodium in distilled water.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at 274 nm and construct a calibration curve.

-

Prepare a sample solution from the dosage form and measure its absorbance at 274 nm.

-

Determine the concentration of this compound sodium in the sample using the calibration curve.

-

Iodometric Assay

This is a titrimetric method for the assay of penicillins.

-

Principle : The penicillin molecule is hydrolyzed by sodium hydroxide, which opens the β-lactam ring. The resulting penicilloic acid does not consume iodine. The intact penicillin consumes a specific amount of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.

-

Reagents : 1.0 N Sodium Hydroxide, 1.2 N Hydrochloric Acid, 0.01 N Iodine VS, 0.01 N Sodium Thiosulfate VS, Starch Indicator TS.[11]

-

Procedure :

-

Dissolve an accurately weighed quantity of this compound sodium in Buffer No. 1 to obtain a known concentration.

-

To one of two flasks (Assay Preparation), add 2.0 mL of 1.0 N sodium hydroxide, mix, and let stand for 15 minutes.

-

To the second flask (Blank), add the sample solution.

-

To both flasks, add 2.0 mL of 1.2 N hydrochloric acid and 10.0 mL of 0.01 N iodine VS. Stopper and let stand for 15 minutes.

-

Titrate the excess iodine in each flask with 0.01 N sodium thiosulfate VS, adding starch indicator near the endpoint.

-

The difference in the volume of sodium thiosulfate consumed between the blank and the assay preparation is proportional to the amount of this compound sodium.

-

Stability

This compound sodium is sensitive to moisture and heat. It degrades in a humid atmosphere, and the decomposition is accelerated at higher temperatures.[3] Reconstituted oral suspensions are stable for a limited period under refrigeration.[5] The degradation in aqueous solutions follows pseudo-first-order kinetics.[10]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methods for this compound sodium. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols and workflow diagrams provide practical guidance for laboratory professionals. A thorough understanding of these aspects is crucial for the effective development, quality control, and clinical application of this important antibiotic.

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Validated HPTLC method for this compound and cefpodoxime estimation. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. media.neliti.com [media.neliti.com]

- 7. ijptjournal.com [ijptjournal.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and this compound Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]

An In-depth Technical Guide to the Synthesis Pathways and Chemical Synthesis of Dicloxacillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical synthesis of dicloxacillin, a semi-synthetic β-lactam antibiotic. The synthesis is a multi-step process, primarily involving the preparation of the characteristic 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride side chain and its subsequent acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This document outlines the key synthesis pathways, provides detailed experimental protocols for the critical reaction steps, and presents quantitative data in structured tables for comparative analysis. Additionally, a visual representation of the synthetic workflow is provided to facilitate a comprehensive understanding of the process.

Introduction

This compound is a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[1] Its efficacy against β-lactamase-producing bacteria, particularly Staphylococcus aureus, makes it a clinically significant therapeutic agent. The chemical structure of this compound features the core penicillin scaffold, a β-lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain. This side chain is crucial for its resistance to enzymatic degradation by penicillinases.[1] The synthesis of this compound, therefore, hinges on the efficient construction of this side chain and its amide linkage to the 6-amino position of the penicillin nucleus.

Core Synthesis Pathway

The synthesis of this compound can be broadly divided into two key stages:

-

Synthesis of the Isoxazolyl Side Chain: The preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

-

Acylation Reaction: The coupling of the activated side chain with 6-aminopenicillanic acid (6-APA) to form this compound.

The overall synthetic scheme is depicted below:

Figure 1: A high-level overview of the this compound synthesis workflow.

Synthesis of the Isoxazolyl Side Chain

The synthesis of the key intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a critical step that imparts the characteristic properties to the final antibiotic.

Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

The formation of the isoxazole ring is typically achieved through a condensation reaction. While various methods exist, a common approach involves the reaction of a substituted benzaldehyde with hydroxylamine and a β-ketoester.

Experimental Protocol:

A detailed experimental protocol for a related intermediate, 2-amino-6-chlorobenzoic acid, which can be a precursor in some synthetic variations, is described in patent CN105801443A.[2] The general principles can be adapted for the synthesis of the dichlorophenyl derivative.

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel is charged with 2,6-dichlorobenzaldehyde.

-

Reagent Addition: Hydroxylamine hydrochloride and ethyl acetoacetate are added to the reaction mixture. The reaction is typically carried out in a suitable solvent such as ethanol.

-

Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the isoxazole ring.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization to yield 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Conversion to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The carboxylic acid is then activated by converting it to the more reactive acid chloride.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is added.[3]

-

Chlorination: Thionyl chloride is added in excess, often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

-

Reaction Conditions: The mixture is stirred, and the reaction proceeds, often with gentle heating, until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

Isolation: The excess thionyl chloride is removed under reduced pressure to yield the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Acylation of 6-Aminopenicillanic Acid (6-APA)

The final and crucial step in the synthesis is the coupling of the activated isoxazolyl side chain with the 6-APA nucleus. This reaction forms the amide bond that defines this compound.

Experimental Protocol:

-

Preparation of 6-APA Solution: 6-Aminopenicillanic acid is suspended in an aqueous solvent, such as a mixture of acetone and water.

-

pH Adjustment: The pH of the 6-APA suspension is adjusted to a neutral or slightly alkaline range (typically pH 7-8) with a base, such as sodium hydroxide, to dissolve the 6-APA.

-

Acylation: A solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent (e.g., acetone) is added to the 6-APA solution. The pH is maintained at 7-8 during the addition by the continuous addition of a base.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to minimize the degradation of the β-lactam ring.

-

Acidification and Extraction: After the reaction is complete, the mixture is acidified to a pH of approximately 2 with an acid, such as dilute sulfuric acid. The this compound acid is then extracted into an organic solvent like dichloromethane or methyl acetate.

-

Salt Formation and Isolation: The organic layer containing the this compound acid is treated with a sodium salt, such as sodium bicarbonate or sodium 2-ethylhexanoate, to form the sodium salt of this compound. The final product is then precipitated, filtered, washed, and dried.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of a Key Intermediate

| Parameter | Value | Reference |

| Reaction | Synthesis of 2-amino-6-chlorobenzoic acid | [2] |

| Reactants | 2-chloro-6-nitrobenzoic acid, cerium chloride, potassium chloride, potassium bisulfite | [2] |

| Solvent | 4-hydroxyl-3-methoxyphenthyl alcohol | [2] |

| Temperature | 60-65 °C | [2] |

| Reaction Time | 5-7 hours | [2] |

| Yield | Up to 90% | [2] |

Table 2: Purity and Concentration of this compound Acid Solution

| Parameter | Value | Reference |

| Concentration | 0.056 g/ml - 0.246 g/ml | [4] |

| Moisture Content | 3.2 wt% - 8.2 wt% | [4] |

| Purity (Main Peak) | 99.77% |

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the acylation of 6-APA to produce this compound sodium.

Figure 2: Detailed workflow for the acylation of 6-APA and isolation of this compound sodium.

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic formation of a penicillinase-resistant side chain and its efficient coupling to the 6-APA nucleus. This guide has provided a comprehensive overview of the key synthetic steps, detailed experimental protocols, and relevant quantitative data. The provided workflow diagrams offer a clear visual representation of the synthesis process. A thorough understanding of these synthetic pathways is essential for process optimization, impurity profiling, and the development of novel penicillin-based antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN105801443A - Synthesis method of this compound drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN108659007B - Preparation method of cylindrical this compound sodium crystal - Google Patents [patents.google.com]

pharmacokinetics and oral absorption of dicloxacillin in vivo

An In-depth Technical Guide on the Pharmacokinetics and Oral Absorption of Dicloxacillin In Vivo

Introduction

This compound is a semi-synthetic, isoxazolyl penicillin antibiotic characterized by its resistance to penicillinase enzymes produced by certain bacteria, particularly Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycan, leading to cell lysis.[1][3][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and oral absorption of this compound, tailored for researchers, scientists, and drug development professionals. It synthesizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key pathways and processes.

Oral Absorption and Bioavailability

Following oral administration, this compound is absorbed rapidly but incompletely from the gastrointestinal tract.[3][5] The oral bioavailability is reported to be in the range of 35% to 76%.[6][7] One study in healthy volunteers calculated the mean absolute bioavailability of a 2 g oral dose to be 48.8% based on the area under the serum concentration-time curve (AUC) and 74.1% based on cumulative urinary excretion.[8][9][10] In children, the average oral bioavailability was determined to be approximately 60%.[11]

Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours after ingestion in a fasted state.[3][5] The presence of food in the stomach can delay and reduce the oral absorption of this compound, and it is therefore often recommended to be taken on an empty stomach.[4][5][6]

Factors Influencing Oral Absorption

Several factors can influence the oral absorption of this compound. The primary factor is the co-administration with food.[5] Additionally, this compound is a substrate of the efflux transporter P-glycoprotein (P-gp).[12] Studies have investigated whether this compound can induce P-gp in vivo, which could lead to drug-drug interactions by affecting the absorption of other P-gp substrates.[13][14]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption, high protein binding, a short elimination half-life, and dose-proportional exposure.

Single-Dose Pharmacokinetics

In a study with healthy volunteers receiving single oral doses ranging from 0.25 g to 2.0 g, both the maximum plasma drug concentration (Cmax) and the area under the concentration-time curve (AUC) increased in a dose-proportional manner.[15][16] The mean elimination half-life (t₁/₂) was relatively consistent across doses, averaging around 1.5 hours.[10][15]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 0.25 g Dose (n=16) | 0.5 g Dose (n=16) | 1.0 g Dose (n=16) | 2.0 g Dose (n=16) |

|---|---|---|---|---|

| Cmax (µg/mL) | 13.62 ± 3.85 | 24.28 ± 10.73 | 45.02 ± 18.68 | 79.97 ± 34.47 |

| AUC₀₋₁₀ ₕ (µg·h/mL) | 31.60 ± 6.71 | 61.40 ± 14.27 | 108.73 ± 27.14 | 203.29 ± 52.89 |

| Tmax (h) | 0.75 (median) | 1.0 (median) | 1.0 (median) | 1.25 (median) |

| t₁/₂ (h) | 1.38 ± 0.22 | 1.46 ± 0.21 | 1.58 ± 0.35 | 1.71 ± 0.40 |

| Ae₀₋₂₄ ₕ (%) | 50.10 ± 11.23 | 49.00 ± 11.13 | 38.65 ± 10.15 | 42.39 ± 9.07 |

Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax which is median. Cmax: Maximum plasma concentration; AUC₀₋₁₀ ₕ: Area under the plasma concentration-time curve from 0 to 10 hours; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life; Ae₀₋₂₄ ₕ: Cumulative urinary excretion from 0 to 24 hours.

Multiple-Dose Pharmacokinetics

Following multiple-dose regimens (q6h), this compound reaches a steady state quickly, and no significant drug accumulation occurs.[15] This is consistent with its short elimination half-life.[10][15] The pharmacokinetic parameters at steady state are similar to those observed after a single dose.[10][15]

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 0.25 g q6h (n=16) | 0.5 g q6h (n=16) |

|---|---|---|

| Cmax,ss (µg/mL) | 14.76 ± 4.51 | 26.54 ± 10.19 |

| AUC₀₋₁₀ ₕ,ss (µg·h/mL) | 33.72 ± 7.96 | 62.06 ± 16.48 |

| Tmax,ss (h) | 0.75 (median) | 0.75 (median) |

| t₁/₂,ss (h) | 1.40 ± 0.24 | 1.51 ± 0.38 |

Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax which is median. Data collected on Day 3 of dosing. Cmax,ss: Maximum plasma concentration at steady state; AUC₀₋₁₀ ₕ,ss: Area under the plasma concentration-time curve from 0 to 10 hours at steady state; Tmax,ss: Time to reach Cmax at steady state; t₁/₂,ss: Elimination half-life at steady state.

Distribution and Protein Binding

Once absorbed, this compound is widely distributed into various body fluids and tissues, including pleural fluid, bile, bone, and amniotic fluid.[5][6] A key characteristic of this compound is its high degree of binding to serum proteins, primarily albumin.[3][5] Studies report protein binding to be between 95% and 98%.[6] Specifically, values of 97.9% and 96.4-97.2% have been determined.[5][17][18] This extensive binding influences its distribution and elimination.

Metabolism and Excretion

This compound is primarily excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[3][5] Following a single oral dose, between 38% and 50% of the drug is recovered in the urine within 24 hours.[15] Hepatic metabolism accounts for a smaller portion of its elimination (less than 30%).[6] Nonrenal elimination also includes excretion in the bile.[5]

A significant aspect of this compound's metabolism is its role as an inducer of cytochrome P450 (CYP) enzymes.[12] In vivo and in vitro studies have demonstrated that this compound induces CYP2C9, CYP2C19, and CYP3A4.[12][19] This induction is believed to occur through the activation of the pregnane X receptor (PXR).[12][14] This property creates a potential for clinically relevant drug-drug interactions, particularly with medications that are substrates for these enzymes, such as warfarin.[5][12]

References

- 1. This compound | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem [invivochem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. This compound and cloxacillin: Pharmacokinetics in healthy and hemodialysis subjects | Semantic Scholar [semanticscholar.org]

- 9. This compound and cloxacillin: pharmacokinetics in healthy and hemodialysis subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. This compound absorption and elimination in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of this compound on oral absorption of drugs [open.rsyd.dk]

- 14. The Effect of this compound on Oral Absorption of Drugs [ctv.veeva.com]

- 15. Safety and pharmacokinetics of this compound in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety and pharmacokinetics of this compound in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and flucloxacillin: pharmacokinetics, protein binding and serum bactericidal titers in healthy subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure-portal.regsj.dk [pure-portal.regsj.dk]

- 19. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Dicloxacillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin is a narrow-spectrum, semi-synthetic penicillin antibiotic renowned for its stability against penicillinases, the enzymes produced by some bacteria that inactivate many other penicillins.[1][2] This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data and detailed methodologies.

Introduction

This compound belongs to the isoxazolyl penicillin class, a group of penicillinase-resistant penicillins developed to combat infections caused by penicillinase-producing Staphylococcus aureus.[2] Like other β-lactam antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3][4] Its spectrum of activity is primarily focused on Gram-positive bacteria, with particular potency against methicillin-susceptible Staphylococcus aureus (MSSA).[5]

Spectrum of Antibacterial Activity

This compound's antibacterial activity is concentrated against Gram-positive cocci. It is notably effective against penicillinase-producing strains of Staphylococcus aureus. While it demonstrates activity against some streptococcal species, it is generally less potent than natural penicillins against these organisms.[6] this compound has limited to no significant activity against Gram-negative bacteria and anaerobic organisms.[7][8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (MSSA) | 388 | 0.03 | 0.125 | ≤0.015 - 4 |

| Coagulase-Negative Staphylococci (CNS) | 53 | 0.125 | 4 | ≤0.015 - >16 |

| Streptococcus pneumoniae | 262 | 2 | 8 | ≤0.015 - >16 |

| Other Streptococcus species | 54 | 0.06 | 0.5 | ≤0.015 - >16 |

| Haemophilus influenzae | 54 | 8 | 16 | 0.125 - >16 |

| Moraxella catarrhalis | 56 | 8 | 16 | 0.25 - >16 |

Data sourced from Zhao et al., 2017.[8]

Mechanism of Action

This compound, like all β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][9] PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[3]

Caption: this compound inhibits bacterial cell wall synthesis.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms. The most clinically significant is the alteration of the target site, the penicillin-binding proteins.

-

Alteration of Penicillin-Binding Proteins (PBPs): The primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the acquisition of the mecA gene, which encodes for a modified PBP called PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.

-

Beta-Lactamase Production: While this compound is resistant to many common staphylococcal penicillinases, some bacteria may produce extended-spectrum β-lactamases (ESBLs) or other novel β-lactamases that can hydrolyze the β-lactam ring of this compound, rendering it inactive.

Experimental Protocols

The in vitro activity of this compound is primarily determined using two standardized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antibiotic that inhibits the growth of a bacterium in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Caption: Workflow for MIC determination via broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

This compound disks (1 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then swabbed in three directions to ensure a uniform lawn of bacterial growth.

-

Disk Application: A this compound disk (1 µg) is aseptically placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Caption: Workflow for Kirby-Bauer disk diffusion testing.

Conclusion

This compound remains a valuable therapeutic agent for the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its narrow spectrum of activity makes it a targeted therapy, minimizing the impact on the patient's normal microbiota. A thorough understanding of its antibacterial spectrum, mechanism of action, and the standardized methods for susceptibility testing is crucial for its appropriate and effective use in both clinical and research settings. The continued surveillance of resistance patterns through standardized protocols is essential to preserve the utility of this important antibiotic.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. asm.org [asm.org]

- 8. Determining optimal dosing regimen of oral administration of this compound using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Molecular Mechanisms of Dicloxacillin Resistance in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Core Mechanisms of Dicloxacillin Resistance

This compound, a semisynthetic isoxazolyl penicillin, is designed to be stable against penicillinases produced by Staphylococcus aureus. However, resistance to this antibiotic has emerged through two primary molecular mechanisms: the acquisition of the mecA gene, leading to altered penicillin-binding proteins (PBPs), and the hyperproduction of β-lactamases encoded by the blaZ gene.

mecA-Mediated Resistance: The Role of PBP2a

The predominant mechanism of high-level this compound resistance in S. aureus is the acquisition of the mecA gene. This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which has a low affinity for β-lactam antibiotics, including this compound.

In susceptible S. aureus strains, this compound effectively inhibits the native PBPs, which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. However, in the presence of PBP2a, cell wall synthesis can continue even when the native PBPs are inactivated by this compound, thus conferring resistance.

The expression of mecA is regulated by the mecI and mecR1 genes, which are often located upstream of mecA. MecR1 is a transmembrane sensor that, upon binding to a β-lactam antibiotic, initiates a signaling cascade that leads to the inactivation of the MecI repressor. This derepression allows for the transcription of the mecA gene. However, in many clinical isolates, mutations or deletions in mecI and mecR1 lead to constitutive expression of mecA and, consequently, high-level resistance.

β-Lactamase-Mediated Resistance: The Role of blaZ

While this compound is designed to be resistant to staphylococcal β-lactamases, hyperproduction of the β-lactamase encoded by the blaZ gene can contribute to resistance. The blaZ gene product is an enzyme that hydrolyzes the β-lactam ring of penicillins, inactivating the antibiotic. In cases of significant overexpression, the sheer amount of β-lactamase can overcome the inherent stability of this compound, leading to clinically relevant resistance. The prevalence of the blaZ gene in methicillin-susceptible S. aureus (MSSA) bloodstream isolates has been reported to be around 77%.[1]

The expression of blaZ is controlled by a regulatory system analogous to that of mecA, consisting of the repressor blaI and the sensor-inducer blaR1. In the presence of a β-lactam, BlaR1 signals for the inactivation of the BlaI repressor, leading to the transcription of blaZ. Mutations in blaI can lead to the constitutive hyperproduction of β-lactamase.

The Interplay of Global Regulators: agr and sarA

The expression of resistance determinants in S. aureus is also influenced by global regulatory systems, such as the accessory gene regulator (agr) and the staphylococcal accessory regulator (sarA).

The agr system is a quorum-sensing system that controls the expression of a wide array of virulence factors. The agr locus consists of two divergent transcripts, RNAII and RNAIII. RNAII encodes the components of the signaling pathway, while RNAIII is the primary effector molecule. The agr system has been shown to influence antibiotic resistance, although its precise role in this compound resistance is complex and can be strain-dependent.

The sarA locus encodes the SarA protein, a global regulator that influences the expression of numerous genes, including those involved in virulence and biofilm formation. SarA can directly and indirectly regulate the expression of the agr system. Studies have shown that SarA is a major repressor of proteases and can impact the stability of various proteins, potentially including those involved in antibiotic resistance. The SarA regulon is extensive, affecting the expression of at least 390 mRNAs and 51 sRNAs.[2]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data related to this compound resistance in S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

| Strain Type | Genetic Marker | This compound MIC Range (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | mecA negative | 0.03 - 0.125 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | mecA positive | ≥ 4 | [3] |

Table 2: Gene Expression Changes in Response to β-Lactam Exposure

| Gene | Inducer | Fold Change in Expression | Strain Background | Reference(s) |

| mecA | Oxacillin | ~8-fold increase | Clinical MRSA isolate | [4] |

| blaZ | Oxacillin | Significant increase | S. aureus strain 2884 | [5] |

Note: Data for oxacillin is used as a proxy for this compound due to their similar mechanism of action and induction of resistance genes.

Table 3: Prevalence of Resistance Genes in S. aureus

| Gene | Prevalence in Clinical Isolates | Population Studied | Reference(s) |

| blaZ | 77% | MSSA bloodstream isolates | [1] |

| blaZ | 100% | Clinical S. aureus isolates | [6] |

| mecA | 45.8% | Clinical S. aureus isolates | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

-

Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension of the S. aureus isolate in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well from 1 to 11.

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

PCR for Detection of the mecA Gene

-

DNA Extraction: Extract genomic DNA from an overnight culture of the S. aureus isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.

-

Primer Design: Use primers specific for the mecA gene. For example:

-

mecA-F: 5'-GTAGAAATGACTGAACGTCCGATAA-3'

-

mecA-R: 5'-CCAATTCCACATTGTTTCGGTCTAA-3' This primer pair will amplify a 310 bp product.[7]

-

-

PCR Reaction Mixture: Prepare a 25 µL PCR reaction containing:

-

5 µL of 5x PCR buffer

-

0.5 µL of 10 mM dNTPs

-

1 µL of each primer (10 µM)

-

0.25 µL of Taq DNA polymerase (5 U/µL)

-

1 µL of template DNA (10-50 ng)

-

16.25 µL of nuclease-free water

-

-

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 45 seconds

-

Annealing: 55°C for 45 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with ethidium bromide. The presence of a band of the expected size (e.g., 310 bp) indicates the presence of the mecA gene.

β-Lactamase Activity Assay

Method: Nitrocefin-based Assay

-

Reagent Preparation: Prepare a working solution of nitrocefin (a chromogenic cephalosporin) at a concentration of 0.5 mg/mL in phosphate-buffered saline (PBS), pH 7.0.

-

Bacterial Lysate Preparation:

-

Grow the S. aureus isolate in Tryptic Soy Broth (TSB) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in PBS and lyse the cells by sonication or using a lysis buffer containing lysozyme.

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the bacterial lysate to a well.

-

Add 50 µL of the nitrocefin working solution to the well.

-

Incubate at room temperature and monitor for a color change from yellow to red.

-

-

Interpretation: The development of a red color indicates the hydrolysis of nitrocefin by β-lactamase, signifying a positive result. The rate of color change can be quantified spectrophotometrically at 490 nm to determine the enzyme activity.

Western Blot for PBP2a Detection

-

Protein Extraction:

-

Grow S. aureus cultures to mid-log phase in TSB.

-

Induce mecA expression by adding a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin) and continue incubation for a few hours.

-

Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

-

Lyse the cells using a bead beater or sonicator.

-

Separate the membrane fraction by ultracentrifugation.

-

-

SDS-PAGE:

-

Quantify the protein concentration in the membrane fraction using a BCA or Bradford assay.

-

Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

-

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for PBP2a (e.g., a monoclonal or polyclonal anti-PBP2a antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The presence of a band at the expected molecular weight for PBP2a (approximately 78 kDa) confirms its expression.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and a typical experimental workflow for investigating this compound resistance in S. aureus.

Caption: The agr quorum-sensing signaling pathway in S. aureus.

Caption: The SarA regulatory cascade and its influence on virulence.

References

- 1. Prevalence of blaZ Gene Types and the Inoculum Effect with Cefazolin among Bloodstream Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Rise of the Isoxazolyl Penicillins: A Technical History of Overcoming Bacterial Resistance

A Whitepaper for Drug Development Professionals

Introduction

The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine, but the widespread use of this miracle drug was quickly met with a formidable challenge: bacterial resistance. The emergence of penicillinase-producing strains of Staphylococcus aureus in the 1940s rendered penicillin G ineffective against a growing number of infections. This critical threat spurred a new wave of research and development, culminating in the creation of the isoxazolyl penicillins—a class of semi-synthetic antibiotics designed to withstand the enzymatic assault of resistant bacteria. This technical guide provides an in-depth exploration of the discovery, development, and key experimental methodologies behind the isoxazolyl penicillins, including oxacillin, cloxacillin, dicloxacillin, and flucloxacillin.

The Dawn of Resistance and the Quest for a Solution

The core of the penicillin molecule, the β-lactam ring, is the Achilles' heel targeted by penicillinase enzymes, which hydrolyze the ring and inactivate the antibiotic. The urgent need for penicillinase-resistant penicillins led researchers to explore modifications of the penicillin structure. The key breakthrough came with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which provided a versatile scaffold for the addition of various side chains.[1]

The initial approach involved creating steric hindrance around the β-lactam ring to protect it from enzymatic degradation. This led to the development of methicillin, the first penicillinase-resistant penicillin, in 1959. However, methicillin's instability in acidic conditions limited its use to parenteral administration. The search continued for an orally bioavailable and acid-stable alternative, which led to the development of the isoxazolyl penicillins. These compounds feature a bulky, electron-withdrawing isoxazolyl side chain that confers both acid stability and resistance to penicillinase.[2]

The Isoxazolyl Penicillins: A Comparative Overview

The four primary isoxazolyl penicillins—oxacillin, cloxacillin, this compound, and flucloxacillin—share a common mechanism of action and a similar spectrum of activity, primarily against Gram-positive cocci, including penicillinase-producing staphylococci and streptococci.[2] However, they exhibit key differences in their pharmacokinetic profiles, largely influenced by the nature of the halogen substitutions on the phenyl ring of the isoxazolyl side chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for the isoxazolyl penicillins, providing a basis for comparison of their antimicrobial activity, pharmacokinetic properties, and serum protein binding.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) MIC (µg/mL) |

| Oxacillin | 0.25 - 2.0 |

| Cloxacillin | 0.25 - 0.5 |

| This compound | 0.12 - 0.25 |

| Flucloxacillin | 0.25 |

Note: MIC values can vary depending on the strain and testing methodology. Data compiled from multiple sources.[3]

Table 2: Comparative Pharmacokinetic Properties in Humans (Oral Administration)

| Parameter | Oxacillin | Cloxacillin | This compound | Flucloxacillin |

| Bioavailability | ~30% | 37% - 60% | 49% - 76% | 50% - 70% |

| Peak Serum Concentration (500 mg dose) | 2.5 - 5.0 µg/mL | 7.0 - 15.0 µg/mL | 10.0 - 18.0 µg/mL | 8.0 - 10.0 µg/mL |

| Elimination Half-life | 0.3 - 0.8 hours | 0.5 - 1.1 hours | 0.6 - 1.3 hours | 0.7 - 1.5 hours |

| Time to Peak Concentration | 1 hour | 1 hour | 1 hour | 1 hour |

Data compiled from multiple sources.[4][5][6]

Table 3: Serum Protein Binding of Isoxazolyl Penicillins

| Antibiotic | Percentage of Protein Binding in Human Serum |

| Oxacillin | 92 - 94% |

| Cloxacillin | 94 - 96% |

| This compound | 96 - 98% |

| Flucloxacillin | 93 - 95% |

Data compiled from multiple sources.[7]

Experimental Protocols

Synthesis of Isoxazolyl Penicillins

The synthesis of isoxazolyl penicillins generally involves a two-step process: the preparation of the isoxazolyl side chain acid chloride and its subsequent coupling with 6-aminopenicillanic acid (6-APA).

1. Synthesis of 3-Aryl-5-methylisoxazole-4-carbonyl chloride:

This precursor is synthesized from an appropriately substituted benzaldehyde. The general steps are:

-

Step 1: Oxime Formation: The substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

-

Step 2: Chlorination: The aldoxime is chlorinated using a chlorinating agent such as N-chlorosuccinimide or chlorine gas to yield a hydroxamoyl chloride.

-

Step 3: Cycloaddition: The hydroxamoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with a β-keto ester, such as ethyl acetoacetate, in the presence of a base to form the isoxazole ring.

-

Step 4: Saponification: The resulting ester is saponified with a base (e.g., sodium hydroxide) to yield the isoxazole carboxylic acid.

-

Step 5: Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.[8][9][10]

2. Acylation of 6-Aminopenicillanic Acid (6-APA):

The final step is the acylation of the amino group of 6-APA with the prepared 3-aryl-5-methylisoxazole-4-carbonyl chloride.[1][11][12][13]

-

Procedure: 6-APA is suspended in a suitable solvent (e.g., dichloromethane or acetone) with a base (e.g., triethylamine or sodium bicarbonate) to neutralize the carboxylic acid and facilitate the reaction. The 3-aryl-5-methylisoxazole-4-carbonyl chloride, dissolved in a suitable solvent, is then added dropwise to the 6-APA suspension at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period, after which the isoxazolyl penicillin is isolated and purified.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Stock solutions of the isoxazolyl penicillins

-

-

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

-

Visualizing Key Concepts

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Isoxazolyl penicillins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by their covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.

Structure-Activity Relationship of Isoxazolyl Penicillins

The efficacy of isoxazolyl penicillins is dictated by the chemical nature of the side chain attached to the 6-aminopenicillanic acid core. Modifications to the phenyl ring of the isoxazolyl group have a significant impact on the drug's oral bioavailability and protein binding characteristics.

References

- 1. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]

- 2. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and cloxacillin: Pharmacokinetics in healthy and hemodialysis subjects | Semantic Scholar [semanticscholar.org]

- 5. droracle.ai [droracle.ai]

- 6. Pharmacokinetics of flucloxacillin and cloxacillin in healthy subjects and patients on chronic intermittent haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]

- 9. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 10. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 11. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]

- 12. Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability and Degradation Products of Dicloxacillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin, a semi-synthetic penicillin antibiotic, is recognized for its resistance to beta-lactamase enzymes, making it effective against a range of bacterial infections.[1][2] However, like all beta-lactam antibiotics, this compound is susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and potentially lead to the formation of allergenic or inactive byproducts. This technical guide provides a comprehensive overview of the chemical stability of this compound, its degradation pathways, and the resulting degradation products. Understanding these aspects is critical for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control.

This compound sodium is known to be sensitive to humidity and elevated temperatures, with its stability being significantly influenced by the pH of its environment.[3] Aqueous solutions of this compound are most stable within a pH range of 5.5 to 6.5.[4] The degradation of this compound generally follows pseudo-first-order kinetics in aqueous solutions.[5][6] This guide will delve into the specifics of its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, providing valuable insights for researchers and professionals in the pharmaceutical field.

Chemical Stability of this compound

The stability of this compound is a critical factor in its formulation, storage, and therapeutic use. Its degradation is influenced by several factors, primarily pH, temperature, and light.

Influence of pH

The pH of the medium is a primary determinant of this compound's stability. Aqueous solutions of this compound sodium exhibit maximum stability in the pH range of 5.5 to 6.5.[4] Outside of this range, the rate of degradation increases significantly. Both acidic and basic conditions catalyze the hydrolysis of the β-lactam ring, a key structural feature for the antibiotic's activity.

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation process. Studies on this compound sodium in oral suspension have shown that the degradation follows first-order kinetics at elevated temperatures (40, 60, and 80 °C). Conversely, at lower temperatures (25, 4, and -20 °C), the degradation process appears to follow zero-order kinetics. Reconstituted oral suspensions of this compound are stable for 7 days at room temperature and for 14 days when refrigerated (2 to 8°C).[4]

Influence of Light (Photostability)

Exposure to light can also contribute to the degradation of this compound. While specific photostability studies are not as extensively reported as pH and temperature effects, it is a standard practice in pharmaceutical development to protect light-sensitive compounds from photolytic degradation. Forced degradation studies often include exposure to UV and visible light to assess the potential for photodegradation and to ensure that analytical methods can separate any resulting photodegradants from the parent drug.

Degradation Pathways and Products

The degradation of this compound proceeds through several pathways, primarily involving the cleavage of the β-lactam ring. This process leads to the formation of several identifiable degradation products. The primary mechanism of degradation is hydrolysis, which can be catalyzed by both acid and base.

The most common degradation products of this compound include:

-

Dicloxacilloic Acid (Penicilloic Acid of this compound): This is the major product of the hydrolytic cleavage of the β-lactam ring. The formation of penicilloic acids is a common degradation pathway for all penicillins and results in the loss of antibacterial activity.

-

Dicloxapenilloic Acid (Penilloic Acid of this compound): This product is formed from the rearrangement of dicloxacilloic acid, particularly under acidic conditions, and involves decarboxylation.[7]

-

This compound Glycine Analog: This impurity can also be formed during the degradation process.[2]

-

Other Degradants: More complex degradation pathways can lead to the formation of other minor products, which can be identified through forced degradation studies and sophisticated analytical techniques.

Below is a diagram illustrating the primary degradation pathway of this compound.

Caption: Primary degradation pathway of this compound.

Quantitative Degradation Data

The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[5][6] The rate of degradation can be significantly influenced by pH and temperature. The following tables summarize the available quantitative data on the degradation kinetics of this compound and its stability under various conditions.

Table 1: Degradation Rate Constants (k) of this compound at Various pH and Temperatures

| pH | Temperature (°C) | Rate Constant (k) | Order of Reaction | Reference |

| Acidic | Not Specified | Not Specified | Pseudo-first-order | [5][6] |

| 5.5 - 6.5 | Not Specified | Most Stable | Not Specified | [4] |

| Alkaline | Not Specified | Not Specified | Pseudo-first-order | [5][6] |

| 40 | Not Specified | Not Specified | First-order | |

| 60 | Not Specified | Not Specified | First-order | |

| 80 | Not Specified | Not Specified | First-order | |

| 25 | Not Specified | Not Specified | Zero-order | |

| 4 | Not Specified | Not Specified | Zero-order | |

| -20 | Not Specified | Not Specified | Zero-order |

Table 2: Stability of Reconstituted this compound Sodium Oral Suspension

| Storage Condition | Temperature | Stability Period | Reference |

| Room Temperature | 25°C | 7 days | [4] |

| Refrigerated | 2 - 8°C | 14 days | [4] |

Experimental Protocols

The study of this compound's stability and its degradation products relies on well-defined experimental protocols. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, are carried out to accelerate the degradation of a drug substance to identify its likely degradation products and to establish its intrinsic stability. The following are typical conditions for the forced degradation of this compound:

-

Acid Hydrolysis:

-

Protocol: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C). Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Protocol: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30-60 minutes). Neutralize the solution before analysis. Basic hydrolysis is typically much faster than acidic hydrolysis.

-

-

Oxidative Degradation:

-

Protocol: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified period (e.g., up to 24 hours).

-

-

Thermal Degradation:

-

Protocol: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24-72 hours).

-

-

Photolytic Degradation:

-

Protocol: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.

-

The following diagram illustrates a general workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate the degradation products from the API and from each other.

Table 3: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a specific wavelength (e.g., 225 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The chemical stability of this compound is a multifaceted issue that is of paramount importance in the development and quality control of pharmaceutical products. This guide has provided an in-depth overview of the key factors influencing its stability, namely pH, temperature, and light. The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive products such as dicloxacilloic acid and dicloxapenilloic acid.

A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are essential for ensuring the safety and efficacy of this compound-containing medicines. The provided experimental protocols for forced degradation studies and HPLC analysis serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further research to quantify the degradation kinetics under a wider range of conditions would be beneficial for the development of more predictive stability models.

References

- 1. drugs.com [drugs.com]

- 2. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]

- 3. cdn.who.int [cdn.who.int]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. Solubilization and stabilization of sodium this compound by cyclodextrin inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jopcr.com [jopcr.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Dicloxacillin

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. In the context of in vitro susceptibility testing, determining the susceptibility of a bacterial isolate to this compound is crucial for guiding therapeutic choices and for surveillance of antimicrobial resistance.